molecular formula C7H4Cl2O3 B109070 3,6-Dichloro-2-hydroxybenzoic acid CAS No. 3401-80-7

3,6-Dichloro-2-hydroxybenzoic acid

Cat. No. B109070
CAS RN: 3401-80-7
M. Wt: 207.01 g/mol
InChI Key: FKIKPQHMWFZFEB-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O3 and a molecular weight of 207.01 . It is a white crystal that is insoluble in water but soluble in alkali and organic solvents .


Synthesis Analysis

The synthesis of 3,6-Dichloro-2-hydroxybenzoic acid involves reacting 2,5-dichlorophenol with liquid caustic soda, and finally acidifying with acid . There are also other methods of synthesis mentioned in various papers .


Molecular Structure Analysis

The IUPAC name for this compound is 3,6-dichloro-2-hydroxybenzoic acid . The InChI code is 1S/C7H4Cl2O3/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2,10H, (H,11,12) and the InChI key is FKIKPQHMWFZFEB-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC (=C (C (=C1Cl)C (=O)O)O)Cl .


Chemical Reactions Analysis

There are several chemical reactions associated with 3,6-Dichloro-2-hydroxybenzoic acid, as mentioned in various papers .


Physical And Chemical Properties Analysis

This compound has a melting point of 183-187°C . It is a white crystal that is insoluble in water but soluble in alkali and organic solvents .

Scientific Research Applications

Synthesis and Catalysis

3,6-Dichloro-2-hydroxybenzoic acid is a key intermediate in the synthesis of dicamba, a widely used herbicide. Deshmukh and Yadav (2017) investigated its esterification and etherification using dimethyl carbonate as a methylating agent and magnesium oxide as a catalyst, highlighting its role in producing dicamba ester through intermediate formations (Deshmukh & Yadav, 2017). Walker et al. (2019) developed a new process for preparing 3,6-Dichloro-2-hydroxybenzoic acid, demonstrating its importance in the manufacturing of dicamba, especially in addressing glyphosate-resistant weeds (Walker et al., 2019).

Environmental Applications

The degradation and mineralization of 3,6-Dichloro-2-hydroxybenzoic acid in water have been extensively studied. Brillas et al. (2003) examined its mineralization using anodic oxidation, electro-Fenton, and photoelectro-Fenton processes, offering insights into environmental remediation techniques for herbicide-contaminated water (Brillas, Baños, & Garrido, 2003). Drzewicz et al. (2005) investigated the radiolytic degradation of dicamba, which contains 3,6-Dichloro-2-hydroxybenzoic acid, highlighting its potential in environmental protection (Drzewicz et al., 2005).

Biochemistry and Microbiology

The role of 3,6-Dichloro-2-hydroxybenzoic acid in biochemistry and microbiology has been demonstrated in studies like Dumitru et al. (2009), which examined the crystal structure of dicamba monooxygenase, an enzyme that catalyzes the oxidative demethylation of dicamba to 3,6-dichlorosalicylic acid. This research provides valuable insights into the microbial degradation of xenobiotic compounds (Dumitru et al., 2009).

Chemical Reactions and Properties

Ritmaleni et al. (2013) focused on the reduction of 3,5-dicholo-4-hydroxybenzoic acid to explore the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, shedding light on the complex chemical reactions and properties of chlorinated benzoic acids (Ritmaleni, Notario, & Yuliatun, 2013).

Safety And Hazards

The safety data sheet for this compound indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

3,6-Dichloro-2-hydroxybenzoic acid is an intermediate for the herbicide dicamba, which is being developed to control broadleaf weeds, including glyphosate-resistant species . This suggests that it may have significant applications in agriculture in the future.

properties

IUPAC Name

3,6-dichloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIKPQHMWFZFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt)
Record name 2-Hydroxy-3,6-dichlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9041657
Record name 3,6-Dichloro-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-hydroxybenzoic acid

CAS RN

3401-80-7
Record name 3,6-Dichlorosalicylic acid
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Record name 2-Hydroxy-3,6-dichlorobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,6-dichloro-2-hydroxy-
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Record name 3,6-Dichloro-2-hydroxybenzoic acid
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Record name 3,6-dichlorosalicylic acid
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Record name 3,6-DICHLOROSALICYLIC ACID
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The compound 2-methoxy-3,6-dichlorobenzoic acid is a valuable herbicide and is used in commerce for the control of a variety of undesirable vegetation. The prior art discloses in U.S. Pat. No. 3,013,054 that the 2-methoxy-3,6-dichlorobenzoic acid is prepared from 1,2,4-trichlorobenzene in a three-stage process. The trichlorobenzene is first converted to 2,5-dichlorophenol with methanol and sodium hydroxide. The phenol is then treated with carbon dioxide under pressure to yield 2-hydroxy-3,6-dichlorobenzoic acid. The hydroxy acid is then methylated with dimethyl sulfate or methyl chloride to yield the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
DP Walker, GD Harris Jr, JN Carroll, TL Boehm… - Tetrahedron …, 2019 - Elsevier
Glyphosate [N-(phosphonomethyl)glycine] is a broad spectrum, post-emergent herbicide that is among the most widely used agrochemicals globally. Over the past 30 years, there has …
Number of citations: 2 www.sciencedirect.com
AV Kushniruk - 2021 - dspace.nau.edu.ua
3,6-Dichloro-2-methoxybenzoic acid (dicamba) is an important and selective systemic herbicide. It is effective against annual and perennial broad-leaved weeds and brushed species in …
Number of citations: 0 dspace.nau.edu.ua
WC Koskinen, BA Sorenson, DD Buhler, DL Wyse… - 1998 - ACS Publications
Persistence and movement of 14 C-dicamba was determined in the top 90 cm of a clay loam soil in 30 x 100 cm intact soil lysimeters in the field during a 16-mo period. All of the applied …
Number of citations: 3 pubs.acs.org
GP Deshmukh, GD Yadav - Chemical Engineering Journal, 2017 - Elsevier
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is one of the widely used herbicides. Methyl 2-methoxy-3,6-dichloro benzoate (Dicamba ester) is a key intermediate which upon …
Number of citations: 3 www.sciencedirect.com
W Ou, H Huang - Oxidation Communications, 2016 - search.ebscohost.com
A facile synthesis of 2-hydroxy-3, 6-dichlorobenzoic acid was described. 2-Hydroxy-3, 6-dichlorobenzoic acid was prepared by the Reimer-Tiemann reaction of 2, 5-dichloro-phenol with …
Number of citations: 0 search.ebscohost.com
K Lindström, F Österberg - 1984 - degruyter.com
Der chemische Charakter des hochmolekularen Materiales in verschiedenen Typen von alkalischen Bleichereiabwässern wurde studiert. Das organische Material wurde in Fraktionen …
Number of citations: 59 www.degruyter.com
J Zarn, A Boobis - Pesticide residues in food—2010, 2011 - apps.who.int
Dicamba (Figure 1) is the International Organization for Standardization (ISO)–approved name for 3, 6-dichloro-2-methoxybenzoic acid (International Union of Pure and Applied …
Number of citations: 1 apps.who.int
CS Mazur - 1995 - search.proquest.com
Contamination of ground water through pesticide use is of great environmental concern. Two of the most widely used herbicides in western regions of the United States are dicamba (3, …
Number of citations: 0 search.proquest.com
SL Meyers, J Arana, BC Woolam, N Vargas… - Weed Science, 2022 - cambridge.org
There is zero tolerance for dicamba and dicamba metabolite residue in tomato (Solanum lycopersicum L.) fruit following exposure to dicamba. Field trials were conducted in 2020 and …
Number of citations: 1 www.cambridge.org
H Wallace - 2018 - scholarworks.uark.edu
The most popular herbicide used for weed control has been glyphosate for many years in the Midwestern United States. Plants have begun to develop a resistance to glyphosate due to …
Number of citations: 2 scholarworks.uark.edu

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